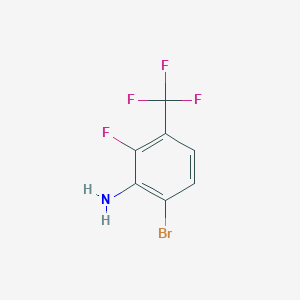

6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUDUZYZGUFICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-2-fluoro-3-(trifluoromethyl)aniline safety data sheet (SDS) information

Technical Whitepaper: Safety, Handling, and Strategic Application of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Executive Summary

This technical guide provides an advanced safety and handling profile for This compound (CAS: 1217303-26-8).[1][2] Unlike standard Safety Data Sheets (SDS), this document synthesizes regulatory hazard data with practical research applications, specifically addressing the compound's role as a high-value scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1][2]

The presence of the trifluoromethyl (

Chemical Identity & Physicochemical Profile

| Property | Data | Implication for Research |

| Chemical Name | This compound | Systematic nomenclature for inventory tracking.[1][2] |

| CAS Number | 1217303-26-8 | Unique identifier for regulatory compliance. |

| Molecular Formula | Elemental composition for mass spectrometry verification.[1][2] | |

| Molecular Weight | 258.01 g/mol | Calculation basis for stoichiometry.[1][2] |

| Appearance | Off-white to pale brown solid | Darkening indicates oxidation; requires repurification if brown.[1][2] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic nature ( |

| Reactivity | Halogenated Aniline | The C6-Bromine is a handle for Suzuki/Buchwald couplings; Amine is nucleophilic.[1][2] |

Hazard Identification & Risk Assessment (GHS Standards)

This compound is classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin and Category 2 Irritant .[1][2] The trifluoromethyl group enhances lipophilicity, potentially increasing the rate of dermal absorption compared to non-fluorinated analogs.[1][2]

GHS Classification & H-Statements

-

Signal Word: WARNING

Toxicological Mechanism (Expert Insight)

Anilines are known methemoglobinemia inducers.[1][2] While the electron-withdrawing effects of the

Safe Handling & Engineering Controls

Standard laboratory PPE is insufficient for fluorinated anilines due to their enhanced permeation properties.[1][2] The following protocols are required for all synthesis and purification workflows.

Engineering Control Workflow

Figure 1: Decision logic for engineering controls based on physical state.[1][2] Note the requirement for static dissipative weighing environments due to the potential for fine powder generation.[1]

Specific PPE Requirements

-

Respiratory: If handling >500 mg outside a fume hood (not recommended), use a P3 (SL) particle filter respirator.[1][2]

-

Hand Protection:

-

Eye Protection: Chemical safety goggles. Face shield required during acid quenching steps (e.g., Sandmeyer reactions).[1][2]

Strategic Application in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[1][2] The specific substitution pattern offers three distinct advantages:

-

Metabolic Blocking: The C3-Trifluoromethyl group blocks metabolic oxidation at a typically vulnerable position, extending the half-life (

) of the drug candidate.[1][2] -

Conformational Locking: The C2-Fluoro substituent creates an intramolecular hydrogen bond or electrostatic repulsion with the amine or adjacent groups, often locking the molecule into a bioactive conformation.[1][2]

-

Synthetic Versatility: The C6-Bromine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the core into complex heterocycles.[1][2]

Representative Synthesis Protocol: Buchwald-Hartwig Amination

Objective: Coupling the aniline nitrogen to a heteroaryl chloride.[1][2]

Reaction Setup:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon. (Oxygen inhibits Pd-catalysts and oxidizes the aniline).[1][2]

-

Reagents:

-

Procedure: Heat to 100°C for 12 hours.

-

Safety Note: The reaction mixture may generate HF traces if the C-F bond is cleaved under harsh conditions (rare but possible).[1][2] Quench with saturated

.[1][2]

Emergency Response Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1][2] Do NOT use ethanol.[1][2] | Ethanol increases skin permeability, accelerating absorption of the lipophilic fluorinated compound.[1][2] |

| Eye Contact | Flush with isotonic saline or water for 15 min.[1][2] Lift eyelids.[1][2] | Fluorinated anilines are severe irritants; immediate dilution prevents corneal opacity.[1][2] |

| Inhalation | Move to fresh air.[1][2][3] Administer oxygen if breathing is labored.[1][2][3] | Monitor for delayed pulmonary edema and signs of methemoglobinemia (cyanosis).[1][2] |

| Spill Cleanup | Adsorb with vermiculite.[1][2] Do not use sawdust.[1][2] | Sawdust is combustible; reaction with strong oxidizers (if present) could cause fire.[1][2] |

Synthesis & Application Workflow

The following diagram illustrates where this compound fits into a broader drug discovery synthesis pipeline, highlighting the critical divergence points based on the bromine vs. amine reactivity.

Figure 2: Synthetic divergence.[1][2] The compound offers orthogonal reactivity: the amine (Path A) is used for amide coupling, while the bromine (Path B) allows for carbon-carbon or carbon-nitrogen bond formation.[2]

References

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: this compound. Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary: 2-Bromo-6-(trifluoromethyl)aniline and analogs.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2011).[1][2] Patent WO2011112731A2: Heterocyclic inhibitors of histamine receptors.[1][2] Retrieved from [1][2]

Sources

Strategic Sourcing & Technical Profile: 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

CAS Number: 1217303-26-8 Molecular Formula: C₇H₄BrF₄N Molecular Weight: 258.01 g/mol [1][2]

Executive Summary: The "Ortho-Blocker" Challenge

In the landscape of kinase inhibitor development—specifically targeting H3R, H1R, and B-Raf pathways—6-Bromo-2-fluoro-3-(trifluoromethyl)aniline represents a critical "scaffold node." Its value lies not just in the halogen handles it provides for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), but in its specific substitution pattern.

Unlike its more common isomer, 4-bromo-2-fluoro-3-(trifluoromethyl)aniline, the 6-bromo variant places the halogen ortho to the amino group. This steric crowding creates a unique electronic environment, forcing downstream substituents into specific dihedral angles that are often required for high-affinity binding in ATP-binding pockets. However, this same crowding makes the molecule difficult to synthesize via standard electrophilic aromatic substitution, creating a supply chain bottleneck that researchers must navigate with precision.

Chemical Profile & Structural Intelligence

To source this material effectively, one must understand why it is distinct from its isomers. The position of the bromine atom (C6) versus the trifluoromethyl group (C3) defines its reactivity.

Structural Analysis

The molecule features a "push-pull" electronic system:

-

Amino Group (C1): Strong electron donor (+M), directing ortho/para.

-

Fluorine (C2): Inductive withdrawer (-I), but weak donor (+M), directing ortho/para.

-

Trifluoromethyl (C3): Strong withdrawer (-I, -M), directing meta.

-

Bromine (C6): The target handle.

Diagram 1: Electronic & Steric Map

This diagram illustrates the competing directing effects that complicate the synthesis and validate the need for high-fidelity QC.

Figure 1: Structural logic of this compound.[1][2][3][4] Note the "Thermodynamic Trap" at C4, which is the primary impurity in low-quality batches.

Commercial Sourcing Landscape

Sourcing this compound requires distinguishing between "Catalog Resellers" and "Origin Manufacturers." Because the synthesis likely requires Directed Ortho Metalation (DoM) rather than simple bromination (see Section 5), the cost per gram is significantly higher than standard anilines.

Supplier Tier Analysis

| Tier | Supplier Type | Typical Purity | Lead Time | Risk Profile | Recommended For |

| Tier 1 | Global Originators (e.g., Combi-Blocks, Enamine, Fluorochem) | >98% | 1-2 Weeks | Low. Validated in-house synthesis. | GMP precursors, Scale-up (>100g). |

| Tier 2 | Catalog Aggregators (e.g., Sigma, Fisher, Ambeed) | >97% | 2-6 Weeks | Medium. Stock often held by 3rd party. | Early R&D, Reference Standards. |

| Tier 3 | Custom Synthesis CROs (e.g., regional labs in APAC) | Variable | 4-8 Weeks | High. Batch-to-batch variation. | Novel derivatives, Cost-sensitive bulk. |

Procurement Decision Matrix

Use this workflow to select the correct grade based on your development phase.

Figure 2: Strategic sourcing workflow emphasizing the audit of synthetic routes for large-scale procurement.

Quality Assurance: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for this scaffold due to the prevalence of the 4-bromo isomer (CAS: 1261596-84-0), which is thermodynamically favored and difficult to separate by standard flash chromatography.

Mandatory Analytical Checks

1. 19F-NMR (The Gold Standard)

Proton NMR is often cluttered in the aromatic region. Fluorine NMR provides a distinct fingerprint.

-

Protocol: Dissolve 10mg in DMSO-d6.

-

Expectation:

-

-CF3 Signal: Singlet around -61 ppm.

-

-F Signal: Multiplet around -110 to -120 ppm.

-

-

Validation: If you see two sets of CF3 peaks (e.g., a minor peak at -62 ppm), the batch contains the 4-bromo regioisomer. Reject the batch if the minor integral > 2%.

2. HPLC Method (Reverse Phase)

Standard neutral mobile phases may cause peak tailing due to the basic amine.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers the amine).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bonds if coupled).

Synthetic Context & Causality

Understanding how the supplier makes the compound allows you to predict impurities.

The "Regioselectivity Paradox"

Direct bromination of 2-fluoro-3-(trifluoromethyl)aniline typically yields the 4-bromo product because C4 is para to the activating amine and less sterically hindered than C6.

To obtain the 6-bromo isomer (the target), suppliers must usually employ a Directed Ortho Metalation (DoM) strategy or a blocking group approach.

Diagram 3: Synthetic Pathway & Risk

Figure 3: Synthetic divergence. Path A leads to the common impurity. Path B (DoM) is required for the specific 6-bromo target.

Implication for Researchers: If a supplier offers this compound at a price point similar to simple bromo-anilines (

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines oxidize over time, turning dark brown.

-

Safety: Like all poly-halogenated anilines, assume high toxicity. Potential for skin absorption and methemoglobinemia. Handle only in a fume hood.

-

Reactivity: The amino group is deactivated by the CF3 and F groups. Nucleophilic attacks using this amine may require elevated temperatures or Buchwald catalysts (e.g., Pd2(dba)3 + Xantphos) rather than simple SNAr conditions.

References

-

World Intellectual Property Organization (WIPO). WO2011112731A2 - Heterocyclic inhibitors of histamine receptors. (Describes the synthesis via Boc-protected lithiation). Available at: [Link]

-

PubChem. 2-Bromo-6-(trifluoromethyl)aniline Compound Summary (Isomer Comparison). Available at: [Link]

-

MDFCW (Molecular Depot). Chemical Data Sheet: CAS 1217303-26-8. Available at: [Link]

Sources

- 1. 2-fluoro-3-(trifluoromethyl)aniline 0.97 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline_1217303-26-8_B786995_ãè±èæ ååç½ã [mdfcw.com]

- 3. WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectrum of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

The following technical guide provides an in-depth analysis of the NMR spectral characteristics of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline . This document is structured for researchers requiring rigorous structural verification of this fluorinated intermediate.

Subject: this compound CAS: 1807206-14-9 (Analogous/Isomeric Reference) Context: Structural Elucidation & Spectral Assignment

Executive Summary

The compound This compound represents a challenging spin system due to the interplay between three magnetically active nuclei:

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must define the magnetic environment. The molecule is an asymmetric, tetra-substituted benzene ring.

The Spin System

-

Protons (

H): Only two aromatic protons exist, located at positions 4 and 5. They form an AB spin system (or AX depending on field strength) perturbed by fluorine coupling. -

Fluorine (

F): Two distinct environments:[1]-

F-2: A single fluorine atom directly attached to the ring (Spin 1/2).

-

CF

-3: A rotationally averaged group of three equivalent fluorine atoms (Spin 1/2).

-

-

Carbon (

C): Six aromatic carbons and one trifluoromethyl carbon. All will exhibit splitting due to

Substituent Effects (Chemometrics)

-

Amino Group (-NH

): Strong electron donor. Shields ortho (C2, C6) and para (C4) positions. -

Bromine (-Br): Weakly deactivating.

-

Trifluoromethyl (-CF

): Strong electron-withdrawing group (EWG). Deshields ortho/para protons. -

Fluorine (-F): EWG by induction, but electron-donating by resonance.

Experimental Protocol

To ensure reproducibility and resolution of exchangeable protons, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: DMSO-d

is strictly recommended over CDCl-

Reasoning: DMSO prevents the rapid exchange of the amine (-NH

) protons, allowing them to appear as a distinct broad singlet (or doublet if H-bonding is strong) rather than merging with the baseline.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (to minimize shimming errors on F-C multiplets).

Acquisition Workflow (DOT Visualization)

Figure 1: Recommended acquisition workflow ensuring detection of all heteronuclear couplings.

Spectral Assignment: H NMR

Predicted Chemical Shifts & Multiplicities (400 MHz, DMSO-d

The aromatic region is defined by the coupling between H4 and H5, further split by the fluorine at C2.

| Proton Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| -NH | 5.8 – 6.2 | Broad Singlet | N/A | Exchangeable. Shift varies with concentration/water content. |

| H-4 | 7.30 – 7.45 | ddd (Apparent td) | Ortho to H5 (strong coupling). Meta to F2 (medium coupling). | |

| H-5 | 6.90 – 7.10 | dd | Ortho to H4. Para to F2 (weak coupling). Shielded by NH |

Detailed Splitting Analysis (H-4)

Proton H-4 is the most diagnostic signal. It resides ortho to the CF

-

Primary Splitting: Split by H-5 (

Hz) -

Secondary Splitting: Split by F-2 (

Hz) -

Tertiary Splitting: Broadening or weak splitting by CF

(

Spectral Assignment: C NMR

The

Predicted Chemical Shifts & Coupling Patterns

| Carbon | Shift ( | Multiplicity | Notes | |

| C-1 (C-NH | 135 – 140 | Doublet | Coupled to F2. | |

| C-2 (C-F) | 148 – 155 | Doublet (Large) | Direct C-F bond. Distinctive large splitting. | |

| C-3 (C-CF | 115 – 120 | Doublet of Quartets | Complex multiplet. Overlap likely. | |

| C-4 (C-H) | 125 – 130 | Quartet of Doublets | Long-range coupling to both F sources. | |

| C-5 (C-H) | 110 – 115 | Doublet | Shielded region. | |

| C-6 (C-Br) | 105 – 110 | Singlet/Broad | Small couplings | Heavy atom effect (Br) shields this carbon significantly. |

| -CF | 120 – 125 | Quartet (Large) | Characteristic trifluoromethyl signal. |

C-F Coupling Logic Tree

The following diagram illustrates how the C-3 signal is split, creating a "Doublet of Quartets."

Figure 2: Splitting mechanism for Carbon-3, illustrating the additive effect of the CF3 group and the F atom.

Validation & Troubleshooting

The "Roof Effect"

In the

F NMR Cross-Check

To validate the

-

Signal 1 (-F):

to -

Signal 2 (-CF

): -

Coupling: A through-space or through-bond coupling (

) between the F and CF

Common Impurities

-

Regioisomers: 4-Bromo isomer.[2][3] Check for a singlet proton signal (para protons do not split strongly).

-

Hydro-dehalogenation: Absence of Br. Check integration of aromatic region (would show 3 protons instead of 2).

References

-

Reich, H. J. (2024). NMR Spectroscopy: Data and Tables. University of Wisconsin-Madison. [Link]

- Source for additive chemical shift rules and coupling constants.

-

PubChem. (2025). 2-Bromo-6-(trifluoromethyl)aniline Compound Summary. National Library of Medicine. [Link]

- Source for structural analogs and physical property baselines.

-

Doddrell, D., et al. (1976).[4] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] [Link]

- Authoritative source for C-F coupling constants ( , , ).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text). Basis for H-H ortho/meta coupling logic.

Sources

- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Thermodynamic Profiling in Pharmaceutical Solid-State Characterization: A Technical Guide to Melting and Boiling Points

Executive Summary

In rational drug design and pre-formulation, physical properties such as melting point (MP) and boiling point (BP) are not merely identification markers; they are fundamental thermodynamic descriptors that govern solubility, stability, and processing conditions.[1] This guide moves beyond basic definitions to explore the application of thermodynamic profiling in Quality by Design (QbD) workflows. It focuses on the causal links between crystal lattice energy, molecular symmetry, and bioavailability, grounded in authoritative standards (USP <891>) and mechanistic models (Yalkowsky’s General Solubility Equation).

Thermodynamic Fundamentals: The "Why" Behind the Data

To manipulate the physical properties of an Active Pharmaceutical Ingredient (API), one must understand the forces holding the solid state together.

Lattice Energy and Intermolecular Forces

The melting point is the temperature at which the thermal energy of the solid overcomes the crystal lattice energy.

-

Causality: High lattice energy

High Melting Point -

Forces involved: Van der Waals forces, dipole-dipole interactions, and hydrogen bonding. A single hydrogen bond can increase MP by 50–100°C compared to a non-polar analog.

Molecular Symmetry (Carnelley’s Rule)

Thomas Carnelley’s rule provides a critical structure-property relationship often overlooked in early candidate selection.

-

The Rule: High molecular symmetry leads to a higher melting point and lower solubility compared to less symmetrical isomers.

-

Mechanism: Symmetrical molecules pack more efficiently into a crystal lattice, resulting in a lower entropy of fusion (

). Since

Melting Point: The Critical Quality Attribute (CQA)

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining MP and purity, replacing the imprecise capillary method. The following protocol aligns with USP <891> Thermal Analysis [2].

Experimental Workflow:

-

Calibration: Calibrate the instrument using Indium (

) and Zinc ( -

Sample Prep: Weigh 1–5 mg of sample into a Tzero aluminum pan. Crimping must be consistent to ensure thermal contact without deforming the pan bottom.

-

Atmosphere: Purge with dry nitrogen (50 mL/min) to prevent oxidation and remove off-gases.

-

Heating Rate:

-

Standard ID: 10°C/min.[3]

-

Purity Determination: 0.5–2°C/min (slower rates prevent thermal lag and improve resolution of the melting endotherm).

-

Purity Determination via Van't Hoff Equation

DSC allows for purity determination without a reference standard by analyzing the melting endotherm depression caused by impurities.[3][4][5]

The Van't Hoff Equation:

- : Sample temperature

- : Melting point of pure substance[4][5][6]

- : Mole fraction of impurity[3][4]

- : Enthalpy of fusion[3][5][6]

- : Fraction melted[3][4][5][6][7]

Self-Validating Step: Plot

Polymorphism Screening

Different crystal forms (polymorphs) possess different lattice energies and MPs.

-

Monotropic Systems: One form is stable at all temperatures below melting; others are metastable.

-

Enantiotropic Systems: Stability order changes at a specific transition temperature. DSC detects this via an endothermic transition prior to melting.

Boiling Point: Solvents and Liquid APIs

While most APIs are solids, boiling point is the governing parameter for solvent selection and residual solvent removal (ICH Q3C guidelines).

Solvent Selection Strategy

In process chemistry, the gap between the reaction temperature and the solvent's BP dictates process safety and efficiency.

| Solvent Class | BP Range (°C) | Application | Risk Factor |

| Low Boilers | < 60 | Extraction, Crystallization (DCM, Ether) | Flammability, solvent loss |

| Medium Boilers | 60–100 | General Synthesis (Ethanol, Ethyl Acetate) | Optimal balance |

| High Boilers | > 140 | High-temp reactions (DMSO, DMF) | Difficult removal (lyophilization required) |

Protocol: Thermogravimetric Analysis (TGA)

TGA distinguishes between true boiling/sublimation and decomposition.

-

Method: Heat sample in an open pan.

-

Differentiation: If mass loss reaches 100% at a steady rate, it is boiling/sublimation. If mass loss plateaus with char residue, it is decomposition.

The Solubility Link: Yalkowsky’s General Solubility Equation (GSE)[2][8][9]

The most practical application of MP data is predicting aqueous solubility (

The Equation:

-

Insight: For every 100°C increase in melting point, aqueous solubility decreases by 1 log unit (10-fold), assuming constant lipophilicity (

). -

Application: If a drug candidate has low solubility, lowering the MP (e.g., by selecting a metastable polymorph or disrupting symmetry) is a viable engineering strategy.

Visualization of Workflows

Thermodynamic Profiling Logic

The following diagram illustrates the decision-making process connecting molecular structure to solubility prediction.

Figure 1: The causal pathway from molecular structure to bioavailability, highlighting the central role of Melting Point in the General Solubility Equation.

DSC Purity Determination Workflow

A self-validating protocol for assessing API purity using thermal analysis.

Figure 2: Step-by-step workflow for DSC purity analysis, emphasizing the linearity check as a quality control gate.

Data Presentation and Interpretation

Comparative Techniques Table

| Technique | Primary Output | Sensitivity | Sample Req. | Key Limitation |

| DSC | Enthalpy ( | High | 1–5 mg | Destructive; requires calibration |

| TGA | Mass loss vs. Temp | Medium | 5–20 mg | Cannot distinguish melting from non-mass-loss events |

| Hot Stage Microscopy | Visual Phase Change | Low (Qualitative) | < 1 mg | Subjective; operator dependent |

Interpreting the DSC Curve

-

Sharp, Narrow Peak: Indicates high purity and high crystallinity.

-

Broad, Asymmetric Peak: Indicates impurities (eutectic melting) or wide particle size distribution.

-

Split Peak: Suggests polymorphism (mixture of forms) or solvate desolvation.

References

-

Yalkowsky, S. H. (2014).[8] Carnelley's Rule and the Prediction of Melting Point. Journal of Pharmaceutical Sciences, 103(9), 2629-2634.[8][9] Link

-

United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. USP-NF. Link

-

Mettler Toledo. Purity Determination by DSC (Van't Hoff Analysis). Thermal Analysis Application Note. Link

-

Ran, Y., & Yalkowsky, S. H. (2001).[10] Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357. Link

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. mt.com [mt.com]

- 4. thermalsupport.com [thermalsupport.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Carnelley's rule and the prediction of melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline. Given the absence of extensive public data on this specific compound, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for accurate determination, and presents an illustrative solubility profile based on the behavior of structurally similar molecules.

Introduction to this compound

This compound is a halogenated aromatic amine. Its molecular structure, characterized by an aniline core substituted with bromine, fluorine, and a trifluoromethyl group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is paramount for applications in organic synthesis, purification, formulation, and drug development, as it informs solvent selection and process optimization.[1][2]

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₇H₄BrF₄N

-

Molecular Weight: 258.01 g/mol

-

Structure:

-

Key Functional Groups:

-

Aniline (-NH₂): A basic amino group that can act as a hydrogen bond donor.

-

Bromo (-Br), Fluoro (-F), Trifluoromethyl (-CF₃): Electron-withdrawing halogen groups that contribute to the molecule's polarity and reduce the basicity of the aniline nitrogen.

-

The interplay of these functional groups suggests a molecule with moderate polarity. The "like dissolves like" principle predicts that its solubility will be highest in solvents with similar polarity.[3][4]

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is a complex phenomenon governed by the thermodynamics of dissolution, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[1][3] For this compound, the following factors are critical:

-

Polarity: The presence of the amine group and electronegative halogens creates a dipole moment, rendering the molecule polar. It is expected to be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

-

Hydrogen Bonding: The aniline -NH₂ group can donate hydrogen bonds to acceptor atoms (like oxygen or nitrogen) in the solvent. This suggests good solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).

-

Van der Waals Forces: The aromatic ring and halogen atoms contribute to London dispersion forces, which will play a role in its interaction with all solvent types.

Predictive models, including quantitative structure-property relationship (QSPR) and machine learning algorithms, are increasingly used to estimate solubility, though experimental verification remains the gold standard.[5][6][7]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, THF)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's armamentarium. Its unique and potent combination of electronic and steric properties allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles. This guide provides a comprehensive exploration of the multifaceted roles of the trifluoromethyl group, delving into its profound impact on lipophilicity, metabolic stability, target binding, and acidity/basicity. We will examine the causal mechanisms behind these effects, present comparative data, and detail established experimental protocols for the synthesis and evaluation of trifluoromethylated compounds. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the power of the trifluoromethyl group in their pursuit of novel and effective therapeutics.

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy to enhance their therapeutic potential.[1][2] Among the various fluorinated motifs, the trifluoromethyl group stands out for its profound and predictable influence on a molecule's properties.[1][3] Its utility stems from a unique confluence of high electronegativity, steric bulk comparable to a methyl group, and the exceptional strength of the carbon-fluorine (C-F) bond.[4][5] These characteristics translate into tangible benefits, including improved metabolic stability, enhanced membrane permeability, and modulated target-binding affinity.[6][7] Consequently, the CF₃ group is a prominent feature in a wide array of FDA-approved drugs, spanning diverse therapeutic areas.[8][9][10]

Physicochemical Properties Modulation by the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's fundamental physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the octanol-water partition coefficient (Log P), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes.[5][6] This increased lipophilicity is a key factor in improving the bioavailability of many drugs.[1][3] For instance, the inclusion of a trifluoromethyl group in the antidepressant fluoxetine significantly boosts its lipophilicity, facilitating its penetration of the blood-brain barrier.[1]

However, the impact of trifluorination on lipophilicity is not always straightforward. The position of the CF₃ group within the molecule is crucial.[11] While alpha-substitution generally leads to a strong enhancement of lipophilicity, this effect diminishes significantly with beta- and gamma-substitution.[11] In some cases, delta- and epsilon-trifluoromethylated compounds can even be more hydrophilic than their non-fluorinated counterparts.[11]

Table 1: Comparative Lipophilicity (Log P) of Methyl vs. Trifluoromethyl Analogs

| Parent Compound | Methyl Analog (-CH₃) Log P | Trifluoromethyl Analog (-CF₃) Log P | Rationale for Change |

| Toluene | 2.73 | 3.19 | Increased nonpolar surface area of the CF₃ group enhances partitioning into the nonpolar octanol phase. |

| Aniline | 0.90 | 1.58 (meta) | The electron-withdrawing nature of the CF₃ group reduces the basicity of the amine, decreasing its interaction with the aqueous phase. |

Electronic Effects: Modulating Acidity and Basicity

The strong electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine, significantly influences the electronic distribution within a molecule.[4][6] This inductive effect can have a profound impact on the pKa of nearby acidic or basic functional groups.[6] For example, the presence of a CF₃ group can substantially increase the acidity of an adjacent carboxylic acid or lower the basicity of a nearby amine.[9] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with biological targets.[12]

Conformational Control

The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can influence the preferred conformation of a molecule.[4] This can be strategically employed to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.[13] The gauche effect, driven by the polar C-F bonds, can also stabilize specific dihedral angles, further influencing the overall molecular shape.[14]

Enhancing Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5][15] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[1][14] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5][15]

By strategically placing a trifluoromethyl group at a known metabolic "soft spot," medicinal chemists can effectively block that metabolic pathway.[15] This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[15]

Table 2: Impact of Trifluoromethyl Substitution on Metabolic Stability

| Parameter | Drug without Trifluoromethyl Group (e.g., with -CH₃) | Drug with Trifluoromethyl Group (e.g., with -CF₃) | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group by CYP enzymes.[15] | Oxidation at the corresponding position is blocked.[15] | The high bond energy of the C-F bond makes it resistant to enzymatic cleavage.[15] |

| Half-life (t₁/₂) in vitro | Shorter[15] | Longer[15] | A reduced rate of metabolism leads to slower clearance of the parent drug.[15] |

| Number of Metabolites | Generally higher[15] | Significantly reduced[15] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[15] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher[15] | Lower[15] | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[15] |

The Trifluoromethyl Group in Target Binding Interactions

The trifluoromethyl group can participate in a variety of non-covalent interactions with biological targets, contributing to enhanced binding affinity and selectivity.[3] While traditionally considered non-interactive, recent evidence suggests that the CF₃ group can act as a weak hydrogen bond acceptor in specific contexts.[16] The polarized C-F bonds can also engage in favorable dipole-dipole and electrostatic interactions with the active site of a protein.[14][17]

Furthermore, the lipophilic nature of the CF₃ group can lead to favorable hydrophobic interactions within the binding pocket.[3] The steric bulk of the group can also play a role in optimizing the fit of a ligand within the active site.[4]

Synthetic Methodologies for Trifluoromethylation

The incorporation of a trifluoromethyl group into a molecule can be a synthetic challenge.[1] However, a variety of methods have been developed to achieve this transformation.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation reagents, such as trifluoromethyltrimethylsilane (TMSCF₃), often referred to as Ruppert's reagent, are widely used to introduce the CF₃ group to electrophilic centers like carbonyls.[1]

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, such as the Togni reagents, are hypervalent iodine compounds that can deliver a "CF₃⁺" equivalent to nucleophilic substrates like thiols, alcohols, and arenes.[8]

Radical Trifluoromethylation

Radical trifluoromethylation methods often employ reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a photoredox catalyst and a light source.[8] This approach is particularly useful for the trifluoromethylation of aromatic and heteroaromatic systems.[8]

Copper-Mediated Trifluoromethylation

Copper-mediated cross-coupling reactions have emerged as powerful tools for the trifluoromethylation of aryl and vinyl halides and pseudohalides.[18] These methods often utilize trifluoromethylcopper (CuCF₃) reagents.[1]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[15]

Methodology:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).[15]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant of metabolism, from which the in vitro half-life can be calculated.

Caption: Workflow for an in vitro microsomal stability assay.

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of trifluoromethyl groups in drug design is evident in numerous marketed drugs.

-

Fluoxetine (Prozac®): An antidepressant where the trifluoromethyl group enhances lipophilicity for better brain penetration.[8][9][19]

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) where the CF₃ group contributes to its COX-2 selectivity.[8][9]

-

Sitagliptin (Januvia®): An anti-diabetic drug where the trifluoromethyl group enhances metabolic stability.[17]

-

Aprepitant (Emend®): An antiemetic where the trifluoromethyl groups are crucial for its binding to the neurokinin 1 (NK1) receptor.[8]

-

Sorafenib (Nexavar®): An anticancer agent where the trifluoromethyl group contributes to its kinase inhibitory activity.[8][19]

Future Perspectives

The role of the trifluoromethyl group in medicinal chemistry continues to evolve. New synthetic methods are constantly being developed to facilitate its introduction into increasingly complex molecules.[20][21][22] Furthermore, a deeper understanding of the subtle interplay between the CF₃ group and biological targets is emerging, opening up new avenues for rational drug design.[16][23] The continued exploration of trifluoromethylated building blocks and novel trifluoromethylation strategies will undoubtedly lead to the discovery of the next generation of innovative medicines.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the hands of medicinal chemists. Its ability to predictably modulate key physicochemical and pharmacokinetic properties makes it a cornerstone of modern drug design. By understanding the fundamental principles governing its effects and leveraging the ever-expanding synthetic toolkit for its installation, researchers can continue to harness the power of the trifluoromethyl group to develop safer and more effective therapies for a wide range of diseases.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]

-

Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Dakota Bio. Available at: [Link]

-

Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

-

The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NGB INNO. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. Available at: [Link]

-

Bioisosteric Replacements. Chemspace. Available at: [Link]

-

Trifluoromethyl group - Grokipedia. Grokipedia. Available at: [Link]

-

Synthesis of trifluoromethylated compounds by fluorination. Organic Chemistry Portal. Available at: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Breaking C-F bonds in drugs. Hypha Discovery. Available at: [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]

-

Full article: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available at: [Link]

-

Redox chemistry and hydrogen bonding in drug design. MIT OpenCourseWare. Available at: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NGB INNO. Available at: [Link]

-

Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. Available at: [Link]

-

The C–F bond as a conformational tool in organic and biological chemistry. PMC. Available at: [Link]

-

Trifluoromethyl group: Significance and symbolism. Wisdomlib. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Representative examples of recently approved drugs with trifluoromethyl groups. ResearchGate. Available at: [Link]

-

Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. educationgroup.mit.edu [educationgroup.mit.edu]

- 18. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Targeted Protein Degradation: A Methodological Framework for PROTAC Characterization

Topic: Integrated Methodologies for Characterizing Targeted Protein Degradation (PROTACs) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The paradigm shift from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders) necessitates a complete overhaul of characterization workflows. Unlike small molecule inhibitors, Proteolysis Targeting Chimeras (PROTACs) do not require high affinity to drive potency; rather, they require the formation of a productive ternary complex and catalytic turnover.

This guide outlines a rigorous, self-validating methodological framework for characterizing PROTACs, moving from biophysical thermodynamics to cellular kinetics. It addresses the specific challenges of the "Hook Effect," cooperative binding, and endogenous quantification.

Module 1: Thermodynamics of Ternary Complex Formation

The fundamental unit of PROTAC activity is the ternary complex: Target:PROTAC:E3-Ligase . The stability of this complex is often distinct from the binary affinity of the PROTAC for either protein alone.

The Cooperativity Factor ( )

A critical metric for PROTAC optimization is positive cooperativity, where the PROTAC binds the second protein with higher affinity in the presence of the first.[1] This is quantified as

- (Positive Cooperativity): The linker creates favorable protein-protein interactions (PPIs).

- (Negative Cooperativity): Steric clashes exist between the Target and E3 Ligase.

Surface Plasmon Resonance (SPR) Protocol

To measure

Protocol: E3-Anchored Ternary Analysis

-

Sensor Surface: Immobilize the E3 Ligase (e.g., VHL or CRBN) via biotin-streptavidin capture on a Series S Sensor Chip SA. Rationale: Chemical coupling (amine) often occludes the ligand-binding pocket; biotinylation ensures orientation control.

-

Binary Injection: Inject PROTAC alone (concentration series) to determine binary

for the E3 ligase. -

Ternary Injection: Saturate the PROTAC binding site by injecting a constant, high concentration of PROTAC, followed immediately by a concentration series of the Target Protein (POI).

-

Reference Subtraction: Use a flow cell with PROTAC but without E3 ligase to correct for non-specific binding of the POI.

Visualization: Ternary Complex Equilibrium

Caption: Thermodynamic flow from binary engagement to productive ternary complex formation. The stability of the central black node determines degradation efficiency.

Module 2: Cellular Degradation Kinetics (The Functional Readout)

While Western Blots are traditional, they are semi-quantitative and low-throughput. For PROTACs, where kinetic profiling (rate of degradation

CRISPR-Cas9 Endogenous HiBiT Tagging

Overexpression artifacts can mask PROTAC potency by altering the stoichiometric ratio between the POI and the endogenous E3 ligase. Endogenous tagging maintains physiological stoichiometry.

Protocol: HiBiT Lytic Detection

-

Editing: Use CRISPR-Cas9 ribonucleoprotein (RNP) complexes to insert the 11-amino acid HiBiT tag at the N- or C-terminus of the endogenous gene locus.

-

Seeding: Plate edited cells (e.g., HEK293 or HeLa) in 96-well white-walled plates.

-

Treatment: Treat with PROTAC dose-response series (0.1 nM to 10 µM).

-

Detection: Add LgBiT (Large BiT) lytic reagent.[3] LgBiT spontaneously binds HiBiT to form a functional NanoLuc luciferase.[3][4]

-

Readout: Measure luminescence. Signal is directly proportional to POI abundance.[5]

Data Comparison: Western Blot vs. HiBiT[4][6]

| Feature | Traditional Western Blot | Endogenous HiBiT Assay |

| Quantification | Semi-quantitative (Densitometry) | Highly Quantitative (Luminescence) |

| Throughput | Low (10-20 samples/day) | High (384-well compatible) |

| Sensitivity | Nanogram range | Attomole range |

| Stoichiometry | Endogenous (Good) | Endogenous (Good) |

| Precision (CV) | > 20% | < 5% |

| Time to Data | 2 Days | 1 Hour (post-treatment) |

Module 3: The "Hook Effect" & Pharmacological Modeling

A hallmark of bifunctional molecules is the "Hook Effect" (or prozone effect). At high concentrations, PROTAC molecules saturate both the POI and the E3 ligase independently, forming non-productive binary complexes that compete with the productive ternary complex.

Mathematical Modeling

Standard sigmoidal dose-response curves (IC50) often fail to fit PROTAC data. We utilize a bell-shaped model derived from thermodynamic equilibria:

Where

Visualization: The Hook Effect Mechanism

Caption: The non-monotonic dose response. Optimal degradation occurs only when PROTAC concentration allows bridging; excess PROTAC separates the partners.

Module 4: Mechanism of Action (MoA) Validation

To confirm that protein loss is due to ubiquitin-proteasome dependent degradation and not off-target cytotoxicity or transcriptional downregulation, "Rescue Experiments" are mandatory.

Rescue Protocol

-

Pre-treatment: Incubate cells with:

-

Proteasome Inhibitor: MG132 (10 µM) or Bortezomib.

-

Neddylation Inhibitor: MLN4924 (1 µM) – prevents E3 ligase activation.

-

Competition Control: Excess free ligand (e.g., free Thalidomide if using CRBN, or free VHL ligand).

-

-

PROTAC Addition: Add PROTAC at

concentration. -

Incubation: 4-6 hours (short duration prevents MG132 toxicity artifacts).

-

Readout: If the PROTAC mechanism is valid, the inhibitors must completely rescue protein levels back to baseline.

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

-

Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

-

Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.[6] [Link]

-

Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.[7] ACS Chemical Biology.[6] [Link]

-

Douglas, I. A., et al. (2012). The hook effect: a simple model for the bell-shaped dose-response curve. (Foundational concept applied to PROTACs). [Link]

Sources

- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eastport.cz [eastport.cz]

- 4. promegaconnections.com [promegaconnections.com]

- 5. selvita.com [selvita.com]

- 6. promega.co.jp [promega.co.jp]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

Optimization of Buchwald-Hartwig Amination for 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Executive Summary

This technical guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline . This substrate presents a unique "privileged scaffold" challenge often encountered in late-stage pharmaceutical functionalization: it contains a reactive electrophile (C–Br), a potential competing nucleophile (–NH₂), and significant steric congestion flanked by electron-withdrawing groups (–F, –CF₃).

Successful amination of this substrate requires a chemoselective catalyst system that favors oxidative addition into the electron-deficient C–Br bond while suppressing homocoupling of the free aniline. This guide recommends the use of Fourth-Generation (G4) Palladacycles (specifically BrettPhos and RuPhos systems) to achieve high yields without the need for amine protection.

Part 1: Substrate Analysis & Strategic Logic

The Chemoselectivity Challenge

The substrate, This compound , possesses three distinct electronic and steric features that dictate reaction conditions:

-

Electronic Activation (C–Br): The trifluoromethyl group (

) at the C3 position and Fluorine at C2 are strong electron-withdrawing groups (EWGs). This renders the C–Br bond at C6 highly electron-deficient, accelerating the rate of Oxidative Addition (OA) . -

Nucleophilic Deactivation (–NH₂): The same EWGs reduce the electron density on the nitrogen lone pair, lowering its pKa and nucleophilicity. This is advantageous, as it naturally suppresses self-coupling (homocoupling).

-

Steric Congestion: The bromine atom is ortho to the amino group and meta to the bulky

group. Standard phosphine ligands (e.g.,

Catalyst Selection Strategy

To overcome these hurdles, the catalyst system must be bulky enough to promote reductive elimination in a crowded environment but active enough to engage the external amine.

-

Ligand of Choice: BrettPhos (for primary amines) or RuPhos (for secondary amines). These dialkylbiaryl phosphine ligands form a mono-ligated Pd(0) species that is highly active for electron-poor aryl halides.

-

Precatalyst: Pd G4 Precatalysts (e.g., BrettPhos Pd G4).[1] These generate the active Pd(0) species at low temperatures, preventing induction periods where side reactions (like dehalogenation) often occur.

Part 2: Optimized Experimental Protocol

Reaction Scheme

The following diagram illustrates the transformation and the competing pathways managed by the catalyst system.

Figure 1: Reaction scheme highlighting the chemoselective cross-coupling pathway.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 258 mg of substrate)

| Reagent | Equivalents | Amount | Role |

| Substrate | 1.0 equiv | 1.0 mmol | Electrophile |

| Amine (R-NH₂) | 1.2 equiv | 1.2 mmol | Nucleophile |

| BrettPhos Pd G4 | 0.02 equiv (2 mol%) | 20-25 mg | Precatalyst |

| Potassium Phosphate (K₃PO₄) | 2.0 equiv | 2.0 mmol | Base (Weak) |

| t-Amyl Alcohol | N/A | 4.0 mL (0.25 M) | Solvent |

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a stir bar) with BrettPhos Pd G4 (2 mol%), K₃PO₄ (2.0 equiv), and the Substrate (1.0 equiv).

-

Note: If the amine is a solid, add it at this step.

-

-

Solvation: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (3 cycles).[2] Syringe in anhydrous t-Amyl Alcohol (degassed).

-

Why t-Amyl Alcohol? It solubilizes the polar Pd G4 precatalyst and allows for higher reaction temperatures without high pressure, while being less coordinating than DMF/DMSO.

-

-

Amine Addition: If the amine is liquid, add it via microliter syringe.

-

Activation: Heat the reaction block to 80 °C . Stir vigorously (800+ rpm).

-

Checkpoint: The reaction typically turns from pale yellow to a dark amber/brown solution.

-

-

Monitoring: Monitor by LC-MS at 2 hours.

-

Success Indicator: Disappearance of the aryl bromide peak (M+) and appearance of the product mass (M + Amine - HBr).

-

Warning: If significant "M-Br+H" (dehalogenated product) is observed, lower temperature to 60 °C and increase catalyst loading to 4 mol%.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove palladium black and salts. Concentrate and purify via flash chromatography.

Part 3: Decision Logic for Ligand Selection

Not all amines react equally. Use the following logic tree to adapt the protocol based on your specific coupling partner.

Figure 2: Ligand and base selection matrix based on amine class.

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free NH₂ or incomplete activation. | Switch to tBuBrettPhos Pd G4 (more steric bulk protects Pd center). |

| Hydrodehalogenation | Reductive elimination is too slow; Pd-H species forms. | Increase amine concentration (1.5 equiv). Switch solvent to Dioxane (anhydrous). |

| Homocoupling (Dimer) | Substrate NH₂ is competing with external amine. | Use a weaker base (K₂CO₃ ) to keep substrate NH₂ protonated/neutral. Ensure external amine is in excess. |

Mechanistic Insight (Why G4?)

The G4 precatalyst contains a methylated amino-biphenyl backbone that prevents the formation of inactive palladium dimers, a common issue with G3 precatalysts in the presence of free anilines. For this specific substrate, the G4 scaffold ensures that the active

References

-

Maiti, D., et al. (2011).[3] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science, 2(1), 57-68. Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link

-

Sigma-Aldrich Technical Bulletin. "BrettPhos Pd G4 Product Information & Protocols." Link

Sources

Technical Guide: Optimization of Palladium-Catalyzed Cross-Coupling for 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Topic: Palladium-catalyzed cross-coupling reactions using 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

The Scaffold

This compound represents a high-value, "privileged" scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The juxtaposition of a free primary amine (

-

Electronic Profile: The ring is highly electron-deficient due to the cumulative inductive effects of the

(ortho) and -

Steric & Chelation Challenge: The bromine atom at position C6 is ortho to the amino group (C1).[1] This proximity presents two competing mechanistic pathways:[1]

-

Steric Hindrance: The bulk of the Pd-Ligand complex may be repelled by the adjacent

and the rigid aromatic core. -

Coordination (Poisoning vs. Directing): The free

can act as a ligand, forming a stable 5-membered palladacycle intermediate after oxidative addition. While this can direct the catalyst to the C-Br bond, it often retards the subsequent Transmetalation or Reductive Elimination steps by saturating the metal center.

-

Strategic Decision Matrix

Successful functionalization of this substrate requires a chemoselective approach. The primary decision point is whether to protect the amine.

Figure 1: Strategic workflow for selecting reaction conditions based on the target transformation.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2][3]

Direct coupling of unprotected ortho-haloanilines is feasible and efficient if the correct ligand system is employed. The electron-deficient nature of this specific aniline aids the reaction, provided the base is not strong enough to deprotonate the amine (pKa ~25-30 in DMSO, but lower due to EWGs).

Mechanism & Ligand Selection

For ortho-substituted substrates, sterically demanding, electron-rich phosphines (Buchwald Ligands) are essential.[1]

-

SPhos / XPhos: These biaryl phosphine ligands are bulky enough to prevent the formation of stable bis-palladium amine complexes and facilitate reductive elimination from the crowded center.

-

Pd(dppf)Cl2: A robust alternative for less hindered boronic acids, often working well with the "ortho-effect" of the amine.

Optimized Protocol (Unprotected)

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid/Ester: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

-

Base:

(2.0–3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv), boronic acid (1.5 equiv), and base (

, 3.0 equiv). -

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst (e.g., XPhos Pd G2, 3 mol%) rapidly against a positive flow of inert gas.[1]

-

Solvent: Add degassed Dioxane/Water (4:1, 0.2 M concentration relative to substrate).[1]

-

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[3]

-

Note: The free amine may cause slight tailing on silica; add 1%

to the eluent during purification.

-

Table 1: Troubleshooting Suzuki Couplings

| Issue | Probable Cause | Optimization Strategy |

| Low Conversion | Catalyst poisoning by | Switch to XPhos Pd G3 or SPhos Pd G2 (precatalysts activate faster). Increase temp to 110°C. |

| Protodehalogenation | Reductive elimination failure | Use a drier solvent system (anhydrous Toluene) or switch base to |

| Homocoupling | Boronic acid oxidation | Degass solvents thoroughly. Reduce excess boronic acid. |

Buchwald-Hartwig Amination (C-N Bond Formation)[1][3][5]

This reaction is highly problematic for unprotected 6-bromoanilines. The substrate possesses both an electrophile (C-Br) and a nucleophile (

-

Risk: Self-coupling (polymerization) or competitive binding.[1]

-

Recommendation: Always protect the primary amine before attempting to couple an external amine to the C6 position.

Protection Strategy (Boc-Protection)

The electron-withdrawing

Protocol:

-

Dissolve substrate in THF.

-

Add

(2.5 equiv) and DMAP (0.1 equiv) or LiHMDS (1.1 equiv) if thermal protection fails.[1] -

Reflux until conversion is complete. Isolate the N-Boc intermediate.

Coupling Protocol (N-Boc Intermediate)

Once protected, the C-Br bond can be coupled to external amines.

Reagents:

-

Substrate: N-Boc-6-bromo-2-fluoro-3-(trifluoromethyl)aniline

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

-

Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines)[1]

-

Base:

(weak base preferred to avoid Boc deprotection) or -

Solvent: Toluene or t-Amyl Alcohol.

Sonogashira Coupling (Alkynylation)[1][4]

The Sonogashira reaction is viable on the unprotected aniline, but Copper(I) salts can form complexes with the free amine, dampening the catalytic cycle.[1]

Copper-Free vs. Copper-Cocatalyzed

-

Standard (with Cu): Often works, but requires higher CuI loading (5-10 mol%) to saturate the amine coordination sites.[1]

-

Copper-Free (Preferred): Use Pd(OAc)2 / XPhos with

in MeCN to avoid copper-amine interference entirely.[1]

Optimized Protocol (Copper-Free)

-

Charge: Substrate (1.0 equiv), Terminal Alkyne (1.5 equiv),

(2.0 equiv).[1] -

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).[1]

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Conditions: Heat at 90 °C for 16 hours under Argon.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific role of the ortho-amine in the oxidative addition step.

Figure 2: Catalytic cycle highlighting the potential "trap" of amine coordination (Yellow node) which must be overcome by steric bulk in the ligand (e.g., XPhos).[1]

Safety & Handling

-

Fluorine/Trifluoromethyl Content: While chemically stable, thermal decomposition of this molecule at extremely high temperatures (>250°C) can release HF or PFIB (perfluoroisobutene).[1] Use standard fume hood ventilation.

-

Palladium Residues: The resulting products will contain Pd residues.[3] For pharmaceutical applications, use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd content to <10 ppm.[1]

References

-

RSC Advances (2024) . Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[1][4] Royal Society of Chemistry. Link

-

Organic Synthesis (2014) . Buchwald-Hartwig Coupling: General Procedures and Ligand Selection. Org. Synth. Link[1]

-

BenchChem Application Note . Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole (Analogous Substrate). Link[1]

-

Sigma-Aldrich . Product Specification: 2-Bromo-6-(trifluoromethyl)aniline (Structural Analog). Link

Sources

- 1. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Strategic Use of 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex and effective pharmaceutical agents. 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline has emerged as a powerhouse intermediate, prized for its unique trifecta of functional groups that offer a versatile handle for molecular elaboration. This guide provides an in-depth technical analysis of this key starting material, exploring its intrinsic chemical properties and detailing its application in the synthesis of high-value pharmaceutical targets, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. We will dissect the causality behind its reactivity and provide field-proven protocols to empower researchers in drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a highly substituted aniline derivative whose value in pharmaceutical synthesis is derived from the specific arrangement and nature of its substituents. Each functional group serves a distinct and critical purpose:

-

The Bromo Group (-Br): Positioned at the 6-position, this halogen is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its bond energy and reactivity profile make it an ideal leaving group for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

-

The Fluoro Group (-F): The presence of fluorine at the 2-position significantly modulates the electronic properties of the aniline ring and the pKa of the amino group. In a final drug molecule, fluorine can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are desirable pharmacokinetic properties.

-

The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety further influences the reactivity of the aromatic ring. It is a common feature in many modern pharmaceuticals, known to improve cell membrane permeability and metabolic resistance by blocking potential sites of oxidation.

-

The Amino Group (-NH₂): The aniline functionality itself is a versatile precursor for the formation of amides, sulfonamides, and various heterocyclic structures integral to many drug scaffolds.

This unique combination makes this compound a sought-after starting material for creating libraries of complex molecules for drug screening and for the targeted synthesis of approved drugs like the BTK inhibitor, Pirtobrutinib.[1][2]

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in a laboratory or manufacturing setting.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1807206-13-8 |

| Molecular Formula | C₇H₄BrF₄N |

| Molecular Weight | 273.01 g/mol |

| Appearance | Varies (Typically a solid) |

| Purity | ≥97% (Commercially available) |

Safety and Handling: Based on data for structurally similar anilines, this compound should be handled with care in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. All waste must be disposed of according to local, regional, and national hazardous waste regulations.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is the key linchpin for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[4][5] The reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient and sterically hindered substrate like our aniline. Modern phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often employed to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[7] This reaction allows for the direct formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine.[8][9]

The mechanism proceeds through a palladium(0)/palladium(II) catalytic cycle similar to the Suzuki coupling. The choice of a hindered base (e.g., NaOtBu, LHMDS) is crucial for deprotonating the amine and facilitating the formation of the key palladium-amido intermediate.[7][10] The selection of a suitable phosphine ligand is equally important to promote the reaction and prevent side reactions.

Application Spotlight: Synthesis of Pirtobrutinib Intermediates

Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor approved for treating mantle cell lymphoma.[1][11] While specific, detailed synthetic routes from commercial suppliers are proprietary, the molecular structure of Pirtobrutinib strongly suggests that a substituted pyrazole core is a key intermediate. This compound is an ideal precursor for constructing such a core or related fragments through a sequence involving diazotization followed by cyclization or through cross-coupling strategies to build the necessary phenyl-pyrazole linkage.